3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[[5-(benzenesulfonyl)thiophen-2-yl]methyl]-3-chloro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO2S2/c18-14-8-11(17(19,20)21)10-22-15(14)9-12-6-7-16(25-12)26(23,24)13-4-2-1-3-5-13/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYZCWBMZANDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent-Driven Variations in Physical Properties
The substituents on the pyridine ring significantly influence melting points, yields, and solubility. Key analogs include:
Key Observations :
- Melting Points : Bulky substituents (e.g., nitro groups in 7e) correlate with higher melting points (>120°C), while flexible chains (e.g., benzyloxy in 7f) reduce melting points (~73°C) .
- Yields : Electron-deficient aromatic systems (e.g., nitro in 7e) achieve higher yields (71.8%) compared to sterically hindered analogs (e.g., 7f: 40.8%) .
- Sulfonyl Groups : The phenylsulfonyl group in and the thienylsulfonyl group in the target compound likely enhance oxidative stability and binding affinity in biological targets .
Q & A
Q. What are the common synthetic routes for preparing 3-Chloro-2-{[5-(phenylsulfonyl)-2-thienyl]methyl}-5-(trifluoromethyl)pyridine?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. Key steps include:
Chlorination : Introduction of chlorine at the 3-position via electrophilic substitution under controlled temperature (60–80°C) using POCl₃ or SOCl₂ as reagents .
Trifluoromethylation : A copper-mediated cross-coupling reaction at the 5-position using CF₃I or CF₃SO₂Na in DMF at 100–120°C .
Thienylmethyl Attachment : Suzuki-Miyaura coupling to introduce the 5-(phenylsulfonyl)-2-thienylmethyl group, requiring Pd(PPh₃)₄ as a catalyst and anhydrous THF as solvent .
Critical Parameters : Solvent purity, inert atmosphere (N₂/Ar), and stepwise purification via column chromatography (silica gel, hexane/EtOAc gradient).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., singlet for trifluoromethyl at δ ~120 ppm in ¹³C NMR) and confirms thienylmethyl integration (δ 6.8–7.5 ppm for aromatic protons) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₂ClF₃NO₂S₂: 454.0, observed: 454.1) .
- FT-IR : Confirms sulfonyl groups (SO₂ asymmetric stretch at ~1350 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the yield of the target compound when scaling up synthesis?
- Methodological Answer :
- Reaction Parameters :
- Temperature Control : Maintain ±2°C tolerance using jacketed reactors to prevent side reactions (e.g., over-chlorination) .
- Solvent Choice : Replace THF with 2-MeTHF for safer large-scale reactions due to higher boiling point and reduced peroxide formation .
- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with ligand additives (e.g., SPhos) to minimize costs while maintaining coupling efficiency .
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) for >98% purity .
Q. What strategies are effective in analyzing conflicting spectral data for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., phenylsulfonyl group spatial arrangement) .
- DFT Calculations : Predicts NMR chemical shifts and compares them with experimental data to validate regiochemistry .
- 2D NMR (COSY, NOESY) : Maps proton-proton correlations to distinguish between structural isomers (e.g., para vs. meta sulfonyl placement) .
Q. How does the substitution pattern influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Mechanistic Insight : The trifluoromethyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the sulfonyl group stabilizes target binding via hydrogen bonding .
Q. What in vitro models are suitable for assessing its biological activity?
- Methodological Answer :
- Cancer Cell Lines : Use MM1.S (multiple myeloma) with MTT assays to quantify IC₅₀ values. Pre-treat cells with IGF-1 to test mTOR pathway specificity .
- Enzyme Assays : Employ FRET-based kinase assays (e.g., mTORC1) with ATP concentrations adjusted to Km (10 μM) to measure competitive inhibition .
- Apoptosis Detection : Annexin V/PI staining followed by flow cytometry (BD FACSCanto™) to differentiate necrotic vs. apoptotic populations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 30% vs. 60%)?
- Methodological Answer :
- Source Investigation : Compare reaction scales (mg vs. kg), solvent purity (HPLC-grade vs. technical), and catalyst batches (commercial vs. in-house synthesized) .
- Byproduct Profiling : Use LC-MS to identify side products (e.g., dehalogenated derivatives) and adjust stoichiometry (e.g., excess CF₃I) to suppress them .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
